

Technical Guidance: Nomenclature and Identification of 1-(2-Chlorophenyl)piperazine

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)piperazine

Cat. No.: B141456

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical nomenclature and key identifiers for the compound **1-(2-Chlorophenyl)piperazine**. It is intended to serve as a foundational reference for professionals engaged in chemical synthesis, pharmaceutical research, and drug development.

IUPAC Nomenclature

The formal systematic name for the compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is **1-(2-chlorophenyl)piperazine**[1]. This name is derived from its core chemical structure, which consists of a piperazine ring substituted at one of the nitrogen atoms with a 2-chlorophenyl group.

Nomenclature Breakdown:

- **Piperazine:** Refers to the six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4).
- **1-:** Indicates that the substitution occurs on the first nitrogen atom of the piperazine ring.
- **(2-chlorophenyl):** Describes the substituent group, which is a phenyl (benzene) ring with a chlorine atom attached at the second carbon atom (the ortho position) relative to the point of attachment to the piperazine ring.

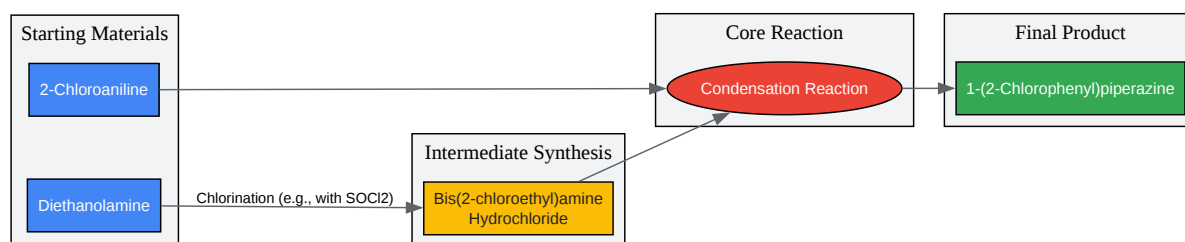
Chemical Identifiers and Properties

Accurate identification of chemical compounds is critical in research and development. The following table summarizes the key identifiers and physical properties for **1-(2-Chlorophenyl)piperazine** and its commonly used hydrochloride salt.

Identifier/Property	1-(2-Chlorophenyl)piperazine (Free Base)	1-(2-Chlorophenyl)piperazine Hydrochloride
CAS Number	39512-50-0[1][2]	41202-32-8
Molecular Formula	C10H13ClN2[1][2]	C10H13ClN2 · HCl or C10H14Cl2N2[3]
Molecular Weight	196.68 g/mol [1][2]	233.14 g/mol [3]
InChI Key	PWZDJIUQHUGFRJ-UHFFFAOYSA-N[2]	GUTWDZXWTKMXPI-UHFFFAOYSA-N
SMILES String	C1CN(CCN1)C2=CC=CC=C2Cl[1]	Cl.c1ccccc1N2CCNCC2
Appearance	Colorless to Light yellow clear liquid[4]	White solid/powder[5]
Melting Point	152-154 °C[2]	160-163 °C (decomposes)[5]
Boiling Point	102-104 °C at 0.2 mm Hg[2]	Not applicable

Structural Representation

The chemical structure of **1-(2-Chlorophenyl)piperazine** dictates its chemical reactivity and biological activity. The following diagram illustrates the molecular architecture.



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References

- 1. 1-(2-Chlorophenyl)piperazine | C₁₀H₁₃ClN₂ | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Chlorophenyl)piperazine | 39512-50-0 [chemicalbook.com]
- 3. 41202-32-8 CAS MSDS (1-(2-Chlorophenyl)piperazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-(2-Chlorophenyl)piperazine | 39512-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 1-(2-Chlorophenyl)piperazine hydrochloride | 41202-32-8 [chemicalbook.com]
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